molecular formula C19H15N5O2S B10865997 2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B10865997
M. Wt: 377.4 g/mol
InChI Key: VIQXMLDYEGDNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core linked to a triazole ring, which is further substituted with an acetylphenyl and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, which is then linked to the phthalazinone core through a series of condensation and substitution reactions. The acetylphenyl and sulfanyl groups are introduced in the final steps through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play key roles in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a triazole ring and specific functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[[4-(4-acetylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C19H15N5O2S/c1-12(25)13-6-8-15(9-7-13)24-17(21-22-19(24)27)11-23-18(26)16-5-3-2-4-14(16)10-20-23/h2-10H,11H2,1H3,(H,22,27)

InChI Key

VIQXMLDYEGDNOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.